BenchChemオンラインストアへようこそ!

Gnetol

Melanogenesis Tyrosinase Inhibition Skin Whitening

Procure Gnetol (CAS 86361-55-9), a trans-stilbenoid with a 2,3',5',6-tetrahydroxy substitution pattern that drives a 30.9-fold greater tyrosinase inhibition (IC50 4.5 µM) than kojic acid, making it ideal for melanin biosynthesis suppression in B16 melanoma models. Its selective COX-1 inhibition (IC50 0.78 µM) surpasses resveratrol's non-selective profile, enabling targeted inflammatory studies. For antioxidant SAR, Gnetol fills a critical mid-tier reference gap (piceatannol > gnetol ≥ oxyresveratrol > resveratrol), offering superior potency over resveratrol. In vivo, its prolonged elimination half-life and 6% oral bioavailability facilitate chronic rodent dosing with fewer administrations. Available in research-grade purity (≥98%).

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 86361-55-9
Cat. No. B1454320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetol
CAS86361-55-9
Synonyms2,3',5',6-tetrahydroxy-trans-stilbene
Gnetol
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C=CC2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C14H12O4/c15-10-6-9(7-11(16)8-10)4-5-12-13(17)2-1-3-14(12)18/h1-8,15-18H/b5-4+
InChIKeyDQULNTWGBBNZSC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gnetol (86361-55-9): A 2,3',5',6-Tetrahydroxy-trans-stilbene with Quantifiable Differentiation from Resveratrol, Oxyresveratrol, and Kojic Acid


Gnetol (CAS 86361-55-9) is a naturally occurring trans-stilbenoid (2,3',5',6-tetrahydroxy-trans-stilbene; C14H12O4; MW 244.24) isolated primarily from the genus Gnetum, including G. montanum and G. gnemon [1]. It shares a common stilbene backbone with resveratrol (trans-3,4',5-trihydroxystilbene) but differs critically in the number and positioning of its four hydroxyl groups—a substitution pattern that confers distinct enzymatic inhibition profiles, antioxidant potency, and metabolic stability relative to its closest structural analogs [2].

Why Resveratrol, Oxyresveratrol, or Kojic Acid Cannot Be Assumed Interchangeable with Gnetol in Scientific Procurement


Within the stilbenoid class, minor hydroxyl positional shifts translate into marked quantitative divergence in target engagement and pharmacokinetic behavior. Gnetol's 2,3',5',6-tetrahydroxy substitution pattern yields a ~30.9-fold greater murine tyrosinase inhibition potency than kojic acid and a distinct COX-1/COX-2 selectivity profile relative to the non-selective inhibition exhibited by resveratrol [1]. Furthermore, despite sharing structural features with oxyresveratrol (a known potent tyrosinase inhibitor), Gnetol displays a qualitatively different antioxidant rank order and, critically, a prolonged in vivo elimination half-life that distinguishes it from the rapidly cleared resveratrol backbone [2]. These are not incremental differences but constitute actionable, assay-verified performance gaps that directly inform compound selection for specific biological applications.

Gnetol (86361-55-9) Procurement Evidence Guide: Direct Comparator Data for Scientific Selection


Murine Tyrosinase Inhibition: Gnetol Exhibits 30.9-Fold Greater Potency than Kojic Acid and Demonstrates Functional Melanin Suppression

Gnetol demonstrates a potent, quantifiable inhibitory effect on murine tyrosinase activity with an IC50 of 4.5 µM, which is approximately 30.9-fold more potent than the standard reference inhibitor kojic acid (IC50 = 139 µM) evaluated under identical assay conditions [1]. This enzymatic inhibition translates directly into a functional cellular outcome, as Gnetol significantly suppresses melanin biosynthesis in murine B16 melanoma cells [1].

Melanogenesis Tyrosinase Inhibition Skin Whitening Enzymology

COX-1 Selective Inhibition: Gnetol Potently Inhibits COX-1 (IC50 0.78 µM) with Weak COX-2 Activity, Contrasting Resveratrol's Non-Selective Profile

In preclinical pharmacokinetic and pharmacodynamic evaluations, Gnetol potently inhibited COX-1 with an IC50 of 0.78 µM, while exhibiting only weak COX-2 inhibitory activity and limited overall reduction in inflammation [1]. This contrasts with resveratrol, which has been characterized as a non-selective inhibitor of both COX-1 and COX-2 isoforms [2]. The differential selectivity profile provides a distinct mechanistic fingerprint.

Inflammation Cyclooxygenase COX-1 COX-2 Selectivity

Antioxidant Capacity Ranking: Gnetol Occupies a Quantifiably Intermediate Position Between Piceatannol and Resveratrol via ABTS and FRAP Assays

A comparative evaluation of four stilbenes using ABTS radical cation and FRAP assays established a clear antioxidant activity rank order: piceatannol > gnetol ≥ oxyresveratrol > resveratrol [1]. At the highest tested concentration, Gnetol achieved Trolox equivalent values of 13.48 µmol/L (ABTS) and 37.08 µmol/L (FRAP), demonstrating antioxidant capacity that was consistently higher than that of resveratrol and, depending on the method, similar to or higher than oxyresveratrol [1].

Antioxidant Free Radical Scavenging Stilbenoids ABTS FRAP

Oral Bioavailability and Metabolic Stability: Gnetol (6% Bioavailability, Prolonged Half-Life) Exhibits Distinct Preclinical Pharmacokinetics Compared to Resveratrol

In Sprague-Dawley rats, oral administration of Gnetol (100 mg/kg) resulted in a determined absolute oral bioavailability of 6%, with detection of both parent compound and glucuronidated metabolites in serum and urine [1]. Notably, independent studies indicate that despite being less bioavailable than resveratrol, Gnetol exhibits a longer elimination half-life following oral administration [2]. This contrasts with the rapid clearance and extensive metabolism characteristic of resveratrol.

Pharmacokinetics Bioavailability Metabolism Preclinical ADME

Butyrylcholinesterase (BChE) Selective Inhibition: Gnetol Exhibits an IC50 of 1.3 µM with Competitive, Reversible Kinetics

Gnetol demonstrates potent and selective inhibition of butyrylcholinesterase (BChE) with an IC50 of 1.3 µM [1]. The compound was found to be a reversible and competitive inhibitor of BChE [1]. Furthermore, Gnetol exhibited high selectivity for BChE over acetylcholinesterase (AChE), a property that distinguishes it from non-selective cholinesterase inhibitors [2]. This level of BChE inhibition is reported to be approximately 20-fold more potent than the standard compound galanthamine [2].

Cholinesterase Butyrylcholinesterase BChE Enzyme Inhibition Neurodegeneration

Gnetol (86361-55-9) Application Scenarios Derived from Quantifiable Comparative Evidence


High-Potency Tyrosinase Inhibition for Melanogenesis and Skin Pigmentation Research

Leverage Gnetol's 30.9-fold greater potency against murine tyrosinase (IC50 4.5 µM) compared to the standard kojic acid (IC50 139 µM) [1]. Procure Gnetol for studies requiring robust suppression of melanin biosynthesis in B16 melanoma cell models, where its high potency enables lower effective concentrations and potentially reduced off-target effects in cellular assays.

Investigating COX-1-Mediated Pathways Without Confounding COX-2 Inhibition

Utilize Gnetol as a selective tool compound for COX-1 inhibition (IC50 0.78 µM) in in vitro models, given its weak activity against COX-2 [1]. This contrasts with the non-selective COX inhibition of resveratrol [2], allowing researchers to isolate and study COX-1-dependent inflammatory or physiological processes without the confounding variable of dual COX-1/COX-2 blockade.

Comparative Antioxidant Studies Requiring Graded Potency Among Stilbenoid Analogs

Employ Gnetol in comparative antioxidant assays where a defined, intermediate potency is required. The established rank order (piceatannol > gnetol ≥ oxyresveratrol > resveratrol) [1] positions Gnetol as a mid-tier reference compound, superior to resveratrol but below piceatannol, facilitating dose-response and structure-activity relationship (SAR) studies across the stilbenoid class.

Preclinical In Vivo Studies Requiring Sustained Systemic Exposure via Prolonged Half-Life

Select Gnetol for in vivo pharmacokinetic and pharmacodynamic studies in rodent models where a longer elimination half-life relative to resveratrol is advantageous [1]. The defined 6% oral bioavailability [2] provides a quantitative basis for dose calculations, while the prolonged half-life may reduce the need for frequent re-dosing in chronic treatment paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gnetol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.